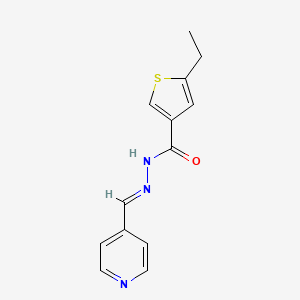

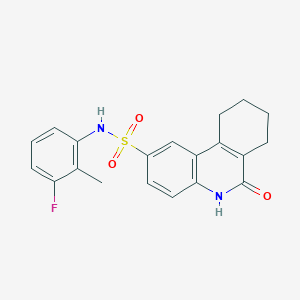

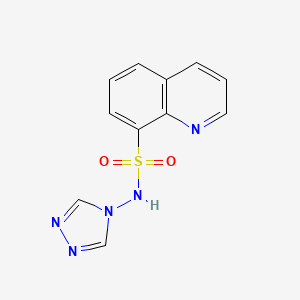

5-ethyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-ethyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide, also known as EPTC, is a herbicide widely used in agriculture to control weeds in crops such as corn, soybeans, and potatoes. EPTC belongs to the thiocarbamate family of herbicides and has been in use since the 1950s. Despite its long history of use, EPTC remains a popular herbicide due to its effectiveness and low cost.

Mechanism of Action

5-ethyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide works by inhibiting the activity of the enzyme acetaldehyde dehydrogenase (ALDH), which is involved in the breakdown of acetaldehyde, a toxic compound produced during plant metabolism. By inhibiting ALDH, 5-ethyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide disrupts the plant's ability to detoxify acetaldehyde, leading to the accumulation of toxic levels of this compound and ultimately causing the plant's death.

Biochemical and Physiological Effects

5-ethyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide has been shown to have a range of biochemical and physiological effects on plants. Studies have demonstrated that 5-ethyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide can alter the activity of various enzymes involved in plant metabolism, including ALDH, glutathione S-transferase, and peroxidase. 5-ethyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide has also been shown to induce oxidative stress in plants, leading to the production of reactive oxygen species and damage to cellular components such as proteins and lipids.

Advantages and Limitations for Lab Experiments

5-ethyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide is a widely used herbicide that is readily available and relatively inexpensive. Its effectiveness in controlling a variety of weeds makes it a useful tool for researchers studying plant physiology and ecology. However, 5-ethyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide has a relatively short half-life in soil, which can limit its usefulness in long-term studies. In addition, 5-ethyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide can be toxic to non-target organisms, including humans, and should be handled with care.

Future Directions

There are several areas of research that could benefit from further investigation into the properties and effects of 5-ethyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide. One potential area of interest is the development of new formulations or combinations of 5-ethyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide with other herbicides to enhance its effectiveness and reduce the risk of resistance. Another area of research could focus on the impact of 5-ethyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide on non-target organisms, including soil microorganisms and beneficial insects. Finally, more research is needed to understand the long-term effects of 5-ethyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide use on soil health and ecosystem functioning.

Synthesis Methods

5-ethyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide can be synthesized by reacting 4-pyridinecarboxaldehyde with ethyl isothiocyanate in the presence of a base, followed by reaction with 3-thiophenecarbohydrazide. The resulting product is a yellow crystalline solid with a melting point of 105-107°C.

Scientific Research Applications

5-ethyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide has been extensively studied for its herbicidal properties. Researchers have investigated its effectiveness in controlling a variety of weeds, including annual grasses, broadleaf weeds, and sedges. 5-ethyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide has also been used in combination with other herbicides to enhance its weed control properties. In addition to its use in agriculture, 5-ethyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide has also been studied for its potential as a fungicide and insecticide.

properties

IUPAC Name |

5-ethyl-N-[(E)-pyridin-4-ylmethylideneamino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3OS/c1-2-12-7-11(9-18-12)13(17)16-15-8-10-3-5-14-6-4-10/h3-9H,2H2,1H3,(H,16,17)/b15-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVLNGSKEUUVPX-OVCLIPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CS1)C(=O)NN=CC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC(=CS1)C(=O)N/N=C/C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethyl-N'-[(E)-pyridin-4-ylmethylidene]thiophene-3-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

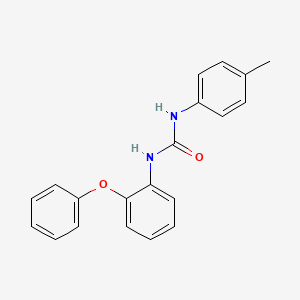

![N-allyl-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5810135.png)

![4-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]morpholine](/img/structure/B5810153.png)

![N-(2-ethoxyphenyl)-3-[(3-hydroxy-2-naphthoyl)hydrazono]butanamide](/img/structure/B5810160.png)

![2-{4-[(4-chlorobenzyl)oxy]phenyl}quinoxaline](/img/structure/B5810168.png)

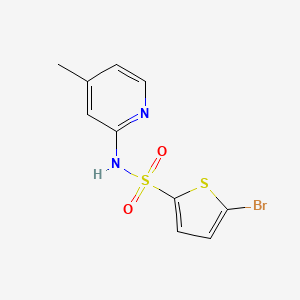

![1-methyl-5-[(5-methyl-2-furyl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5810173.png)

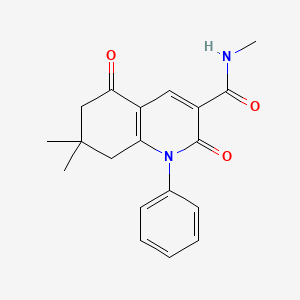

![2,2'-[2,6-pyridinediylbis(methylenethio)]bis-1H-benzimidazole](/img/structure/B5810221.png)